molecular formula C9H6FNO B145545 7-Fluoro-1H-indole-3-carbaldehyde CAS No. 126921-16-2

7-Fluoro-1H-indole-3-carbaldehyde

Cat. No. B145545
M. Wt: 163.15 g/mol
InChI Key: AHVRLLVALCYEEP-UHFFFAOYSA-N
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Description

The compound 7-Fluoro-1H-indole-3-carbaldehyde is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the behavior of structurally similar molecules. The first paper examines 7-hydroxyquinoline-8-carbaldehydes and their prototropic tautomerization, which involves a reversible switch between two forms of the molecule . The second paper investigates the structural and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which includes a fluorine atom and a carbaldehyde group, similar to the compound of interest .

Synthesis Analysis

While the synthesis of 7-Fluoro-1H-indole-3-carbaldehyde is not explicitly described in the provided papers, the synthesis of related compounds typically involves multi-step organic reactions that may include the formation of the indole ring followed by halogenation to introduce the fluorine atom and the formation of the carbaldehyde group. The synthesis of 7-hydroxyquinoline-8-carbaldehydes, for example, could involve similar strategies that might be applicable to the synthesis of 7-Fluoro-1H-indole-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Fluoro-1H-indole-3-carbaldehyde has been studied using various spectroscopic methods and theoretical calculations. The paper on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provides insights into the optimized molecular structure and vibrational frequencies, which are determined using both experimental and theoretical approaches, such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods could also be applied to analyze the molecular structure of 7-Fluoro-1H-indole-3-carbaldehyde.

Chemical Reactions Analysis

The chemical reactions involving the carbaldehyde group are of particular interest. The first paper suggests that the carbaldehyde group can participate in prototropic tautomerization, which is a type of chemical reaction where a proton is transferred within the molecule . This could imply that 7-Fluoro-1H-indole-3-carbaldehyde may also undergo similar reactions, potentially affecting its chemical behavior and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1H-indole-3-carbaldehyde can be inferred from the studies on related compounds. For instance, the electronic absorption and fluorescence properties of 7-hydroxyquinoline-8-carbaldehydes are influenced by the tautomeric forms of the molecule . Similarly, the molecular electrostatic potential map of the second compound indicates regions of negative and positive potential, which are relevant for understanding the reactivity of the molecule . These properties are crucial for predicting the behavior of 7-Fluoro-1H-indole-3-carbaldehyde in various environments and its potential applications in fields such as optoelectronics or as a pharmaceutical intermediate.

Scientific Research Applications

Enantioselective Synthesis and Fluorescence Properties

A cascade strategy for the enantioselective synthesis of 1,7-annulated indoles utilizing 3-chloro-1H-indole-7-carbaldehyde derivatives has been developed. This process yields compounds with significant fluorescence properties and various functional groups for synthetic transformations (Giardinetti et al., 2015).

Gold-Catalyzed Cycloisomerizations

The gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide efficiently produces 1H-indole-2-carbaldehydes. This method is operationally simple and effective for a wide variety of substrates (Kothandaraman et al., 2011).

Fluorescent Sensor for Hydrogen Sulfate Ion

An indole-based receptor acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion in methanol, indicating potential applications in analytical chemistry (Wan et al., 2014).

Antiproliferative Activity Towards Cancer Cell Lines

New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have shown significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating potential in cancer research (Fawzy et al., 2018).

Nanocatalyzed Synthesis for Knoevenagel Condensation

Indole-3-carbaldehyde, utilized in nanocatalyzed Knoevenagel condensation, demonstrates applications in green and sustainable synthesis methods (Madan, 2020).

Al(III) Selective Fluorescent and Colorimetric Chemosensor

A novel chromone Schiff-base receptor demonstrates selective sensing of Al(III) ions with fluorescence enhancement, highlighting its potential in metal ion detection (Fan et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVRLLVALCYEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622796
Record name 7-Fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-indole-3-carbaldehyde

CAS RN

126921-16-2
Record name 7-Fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphoryl chloride (2.0 ml) was added to DMF (3 ml) under nitrogen at 0° and to this mixture was added 7-fluoroindole (2.1 g) in dry DMF (4 ml). The mixture was stirred for 1h, 5N sodium hydroxide solution (50 ml) was added, and stirring was continued at 50° for 1h. The mixture was then diluted with water (200 ml) and extracted with ethyl acetate (2×200 ml). The combined, dried organic extracts were evaporated in vacuo to give the title compound (2.07 g), m.p. 203°-205°.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Taskesenligil, M Aslan, T Cogurcu… - The Journal of Organic …, 2022 - ACS Publications
… Compound 3ba was synthesized by following general procedure D using 7-fluoro-1H-indole-3-carbaldehyde (1b, 65 mg, 0.4 mmol) and iodobenzene (2a, 90 μL, 0.8 mmol) at 100 C for …
Number of citations: 3 pubs.acs.org
Y Lan, P Bai, Y Liu, S Afshar, R Striar… - Journal of medicinal …, 2021 - ACS Publications
… )-3-methylimidazolidine-2,4-dione (5) was prepared through a Knoevenagel–Doebner condensation using 3-methylimidazolidine-2,4-dione and 7-fluoro-1H-indole-3-carbaldehyde as …
Number of citations: 9 pubs.acs.org
L Edmeades - 2022 - researchspace.auckland.ac.nz
Management of bacterial infections represents a growing global issue that if left unchecked could threaten the advances of modern medicine. This is largely due to the increasing …
Number of citations: 0 researchspace.auckland.ac.nz
A Luc, JCA Oliveira, P Boos, N Jacob, L Ackermann… - Chem Catalysis, 2023 - cell.com
Expanding the borders of asymmetric synthesis by designing original chiral molecules and sustainable strategies to synthesize them holds great promise not only for the pharmaceutical …
Number of citations: 1 www.cell.com

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